molecular formula C10H17NO2 B13539812 (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester

Cat. No.: B13539812
M. Wt: 183.25 g/mol
InChI Key: LDRMTHBWKUYPBH-DHBOJHSNSA-N
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Description

Tert-butyl (1R,5S,6R)-3-azabicyclo[310]hexane-6-carboxylate is a bicyclic compound with a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S,6R)-3-azabicyclo[31One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate, often utilize continuous flow processes. These methods are preferred due to their scalability, reduced reaction times, and improved safety profiles .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3/t6-,7+,8?

InChI Key

LDRMTHBWKUYPBH-DHBOJHSNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1[C@H]2[C@@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)C1C2C1CNC2

Origin of Product

United States

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